molecular formula C21H20ClN5 B12048082 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12048082
M. Wt: 377.9 g/mol
InChI Key: VEEYZGXXXCKVFW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at position 1 and a 4-isopropylphenyl substituent on the amine moiety. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely investigated for their kinase inhibitory, anticancer, and antiparasitic activities . The structural flexibility of this core allows for diverse substitutions, enabling fine-tuning of physicochemical and pharmacological properties. This article provides a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, synthesis routes, and biological activities.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-14(2)16-5-9-18(10-6-16)26-20-19-11-25-27(21(19)24-13-23-20)12-15-3-7-17(22)8-4-15/h3-11,13-14H,12H2,1-2H3,(H,23,24,26)

InChI Key

VEEYZGXXXCKVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-chlorobenzylamine and 4-(propan-2-yl)phenylhydrazine.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential drug candidate for targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and to validate biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituents:

Compound Name R1 (Position 1) R2 (Amine) Biological Activity Reference
Target Compound 4-Chlorobenzyl 4-Isopropylphenyl Not reported N/A
1-(4-Fluorophenyl)-3-methyl-N-phenyl... (7a) 4-Fluorophenyl Phenyl Anticancer (EGFR/ErbB2 inhibition)
CID 1542099 4-Chlorobenzyl 2-Phenylethyl Not reported
N-Benzyl-1-(4-chlorophenyl)... 4-Chlorophenyl Benzyl Kinase inhibition (unclassified)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)... (SI388) 2-Chloro-2-phenylethyl 2-Chlorophenyl Anticancer (IC50 data pending)
1-(4-Chlorostyryl)-N-(4-chlorobenzyl)... (137b) 4-Chlorostyryl 4-Chlorobenzyl Antiviral (in silico SARS-CoV-2 inhibition)

Key Observations :

  • Chlorine vs. Fluorine : The 4-chlorobenzyl group in the target compound and CID 1542099 may enhance hydrophobic interactions compared to the 4-fluorophenyl group in compound 7a .
  • Styryl Modifications : Compound 137b incorporates a styryl group at position 1, which may enhance π-π stacking in viral protease binding .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated MW: ~380 g/mol) is heavier than CID 1542099 (MW: 355.85 g/mol) due to the isopropyl group .
  • Solubility : Styryl-substituted analogs (e.g., 137b in ) exhibit lower aqueous solubility (high logP) but improved cell permeability .
  • Thermal Stability : Melting points for analogs range from 117–240°C, influenced by substituent rigidity (e.g., compound 137b: 238–240°C) .

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